REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:11][CH2:10][CH2:9][C:8]2[N:7]=[C:6]([CH2:12][CH2:13][O:14][Si](C(C)(C)C)(C3C=CC=CC=3)C3C=CC=CC=3)[N:5]=[CH:4][C:3]1=2.CCCC[N+](CCCC)(CCCC)CCCC.[F-].CCOC(C)=O.CCOC(C)=O.CO>C1COCC1.CO>[NH2:1][CH:2]1[CH2:11][CH2:10][CH2:9][C:8]2[N:7]=[C:6]([CH2:12][CH2:13][OH:14])[N:5]=[CH:4][C:3]1=2 |f:1.2,4.5|
|
Name
|
5-amino-2-[2-(tert-butyl-diphenyl-silanyloxy)-ethyl]-5,6,7,8-tetrahydro-quinazoline
|
Quantity
|
570 mg
|
Type
|
reactant
|
Smiles
|
NC1C=2C=NC(=NC2CCC1)CCO[Si](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.56 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
EtOAc MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give crude compound as a white solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
NC1C=2C=NC(=NC2CCC1)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |